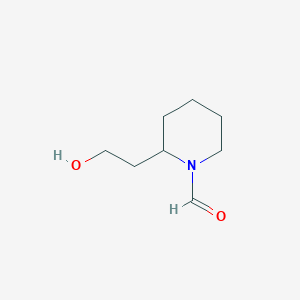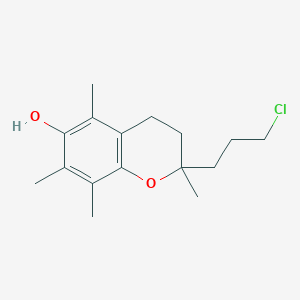
2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol (CTC) is a synthetic antioxidant that has been extensively studied for its potential application in various fields, including food preservation, cosmetics, and pharmaceuticals. CTC is a derivative of vitamin E and has been found to possess superior antioxidant activity compared to other vitamin E analogs.
Mécanisme D'action
2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol exerts its antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol has been found to be effective in protecting cells from oxidative damage and reducing inflammation. 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol has also been shown to modulate the expression of various genes involved in oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol has been found to possess various biochemical and physiological effects. In vitro studies have shown that 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol can protect cells from oxidative damage and reduce inflammation. In vivo studies have shown that 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol can improve cognitive function and reduce the risk of neurodegenerative diseases. 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol has also been found to possess anti-tumor properties and can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol possesses several advantages for lab experiments, including its superior antioxidant activity and its potential application in various fields. However, 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol also has some limitations, including its relatively high cost and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol. First, further studies are needed to elucidate the mechanism of action of 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol and its potential application in various fields. Second, studies are needed to determine the optimal dosage and administration of 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol for its potential therapeutic use. Third, studies are needed to investigate the potential side effects of 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol and its long-term safety profile. Fourth, studies are needed to develop new derivatives of 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol with improved properties and efficacy. Finally, studies are needed to investigate the potential use of 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol in combination with other antioxidants and drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol is a multi-step process that involves the reaction of 2,5,7,8-tetramethyl-6-chromanone with 3-chloropropanol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction yields 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol as a yellowish oil, which can be purified by column chromatography.
Applications De Recherche Scientifique
2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol has been extensively studied for its potential application in various fields, including food preservation, cosmetics, and pharmaceuticals. In food preservation, 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol has been found to be effective in inhibiting lipid oxidation and extending the shelf life of food products. In cosmetics, 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol has been shown to possess anti-aging properties and can protect the skin from UV-induced damage. In pharmaceuticals, 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol has been found to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
122148-72-5 |
|---|---|
Nom du produit |
2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol |
Formule moléculaire |
C16H23ClO2 |
Poids moléculaire |
282.8 g/mol |
Nom IUPAC |
2-(3-chloropropyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C16H23ClO2/c1-10-11(2)15-13(12(3)14(10)18)6-8-16(4,19-15)7-5-9-17/h18H,5-9H2,1-4H3 |
Clé InChI |
APTOFCGQYPRQPD-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCCl)C(=C1O)C)C |
SMILES canonique |
CC1=C(C2=C(CCC(O2)(C)CCCCl)C(=C1O)C)C |
Synonymes |
2-(3-chloropropyl)-2,5,7,8-tetramethyl-6-chromanol 2-CTC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B47430.png)
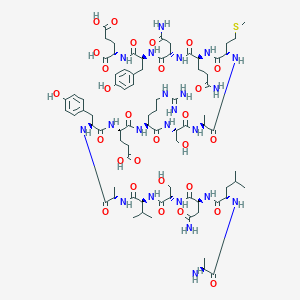
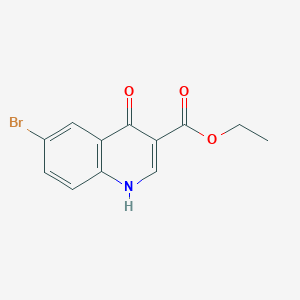
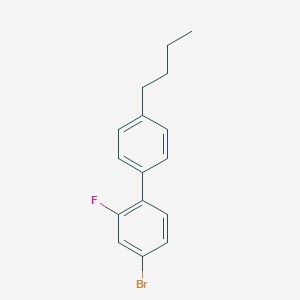
![6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B47435.png)
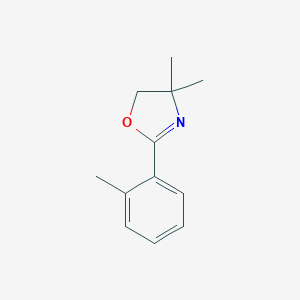

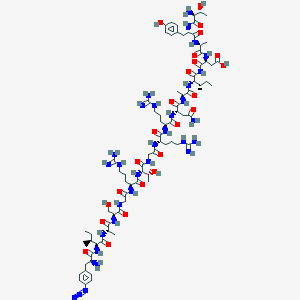
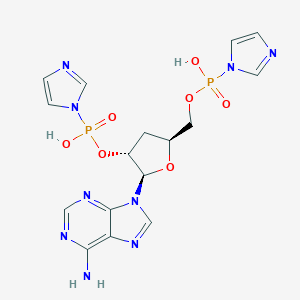
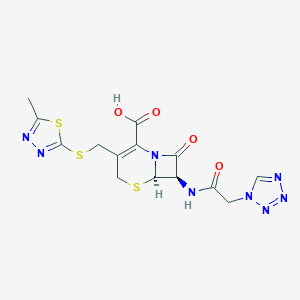
![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)
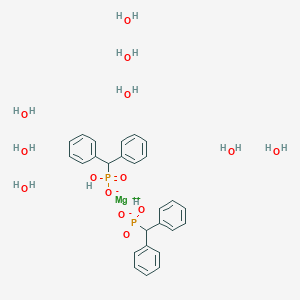
![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)
